molecular formula C24H17N3O3 B253052 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide

Katalognummer B253052
Molekulargewicht: 395.4 g/mol
InChI-Schlüssel: MCWXGTWNXYGPTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide, also known as ML297, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It is a selective activator of the G protein-coupled receptor GPR139, which is primarily expressed in the brain.

Wirkmechanismus

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide activates the GPR139 receptor, which is coupled to the Gαi/o family of G proteins. Activation of GPR139 leads to inhibition of cAMP production and activation of ERK1/2 signaling. The downstream effects of GPR139 activation are not fully understood, but it has been suggested that it may modulate neurotransmitter release and neuronal excitability.
Biochemical and physiological effects:
3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide activates GPR139 in a concentration-dependent manner, with an EC50 of approximately 0.6 μM. In vivo studies have shown that 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide can penetrate the blood-brain barrier and activate GPR139 in the brain. 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide has been shown to increase wakefulness and reduce REM sleep in rats, suggesting that it may have potential as a wakefulness-promoting agent.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide is that it is a highly selective activator of the GPR139 receptor, with no significant activity at other G protein-coupled receptors. This makes it a valuable tool for studying the physiological and pharmacological effects of GPR139 activation. One limitation of 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide is that it has relatively low potency compared to other G protein-coupled receptor agonists, which may limit its usefulness in some experimental settings.

Zukünftige Richtungen

There are a number of potential future directions for research on 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide. One area of interest is its potential as a therapeutic agent for psychiatric and neurological disorders, such as depression, anxiety, and schizophrenia. Another area of interest is its potential as a wakefulness-promoting agent, which could have applications in the treatment of sleep disorders and other conditions that affect wakefulness. Further studies are also needed to fully understand the downstream effects of GPR139 activation and to identify potential side effects of 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide.

Synthesemethoden

The synthesis method for 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide was first described in a patent application by Merck & Co. The method involves the reaction of 2-naphthoic acid with 2-bromo-3-methoxy-N-(3-bromophenyl)benzamide in the presence of a palladium catalyst to form the naphthalene-2-carboxamide core. This intermediate is then reacted with 2-aminooxazole in the presence of a base to form the oxazolo[4,5-b]pyridine ring system. The final product is obtained by treating the oxazolo[4,5-b]pyridine intermediate with 3-bromophenylboronic acid in the presence of a palladium catalyst.

Wissenschaftliche Forschungsanwendungen

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide has been studied extensively for its potential as a therapeutic agent. It is a selective activator of the GPR139 receptor, which is primarily expressed in the brain. GPR139 has been implicated in a variety of physiological processes, including regulation of mood, appetite, and sleep. 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide has been shown to activate GPR139 in vitro and in vivo, suggesting that it may have therapeutic potential for the treatment of psychiatric and neurological disorders.

Eigenschaften

Produktname

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide

Molekularformel

C24H17N3O3

Molekulargewicht

395.4 g/mol

IUPAC-Name

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C24H17N3O3/c1-29-21-14-16-7-3-2-6-15(16)13-19(21)23(28)26-18-9-4-8-17(12-18)24-27-22-20(30-24)10-5-11-25-22/h2-14H,1H3,(H,26,28)

InChI-Schlüssel

MCWXGTWNXYGPTR-UHFFFAOYSA-N

SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5

Kanonische SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.